molecular formula C13H17N3O2 B2460213 Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate CAS No. 2411283-50-4

Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate

Cat. No. B2460213
CAS RN: 2411283-50-4
M. Wt: 247.298
InChI Key: PXDJXWXMYLHXJN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate is a compound involved in the synthesis of a wide range of chemical entities, showing its versatility in organic synthesis. It serves as an intermediate in the preparation of targeted molecules, including those with potential applications in medicinal chemistry and materials science. For instance, Singh et al. (2016) described the synthesis and crystallographic analysis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, highlighting its structural characteristics through X-ray diffraction, NMR, and IR spectroscopy. The study underlines the compound's relevance in deriving structurally precise materials, with potential applications ranging from catalysis to drug design (Singh, Kant, & Agarwal, 2016).

Role in Drug Discovery and Development

Zhang et al. (2022) emphasized the role of tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate in drug discovery, particularly in the synthesis of mTOR-targeted PROTAC molecules. This work exemplifies the compound's critical function as a building block in the development of new therapeutic agents, showcasing its contribution to advancing targeted therapy strategies in oncology (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

Catalytic and Synthetic Applications

Research also explores the catalytic and synthetic applications of tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate derivatives. For example, the synthesis of quinazoline-2,4(1H,3H)-diones from CO2, using ionic liquids as catalysts at atmospheric pressure, has been reported. This highlights the compound's role in green chemistry and its potential in the efficient synthesis of heterocyclic compounds, contributing to sustainable chemical processes (Lu, Ma, Hu, Song, Zhang, Yang, & Han, 2014).

Material Science and Engineering

In material science, the structural modification of tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate derivatives can lead to significant advancements. Kumbharkar, Karadkar, & Kharul (2006) demonstrated how systematic structural variations in polybenzimidazole, involving tert-butyl groups, could enhance gas permeation properties. This research underscores the potential of such derivatives in developing advanced materials for gas separation technologies, illustrating the broad applicability of the compound beyond traditional chemical synthesis (Kumbharkar, Karadkar, & Kharul, 2006).

properties

IUPAC Name

tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-11(17)8-16-10-7-5-4-6-9(10)15-12(16)14/h4-7H,8H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDJXWXMYLHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-aminobenzimidazol-1-yl)acetate

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